molecular formula C16H22ClN3O3 B7828375 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) CAS No. 38160-05-3

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1)

Cat. No.: B7828375
CAS No.: 38160-05-3
M. Wt: 339.82 g/mol
InChI Key: IRVAHYWJVFSIKP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.ClH/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)16(21)18-8-6-17-7-9-18;/h2-5,12,17H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVAHYWJVFSIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959092
Record name 1-(4-Methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38160-05-3
Record name Piperazine, 1-((1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038160053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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